5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the bromination of furan to obtain 5-bromofuran, followed by the introduction of the carboxamide group through a reaction with an appropriate amine derivative. The cyclopropyl and phenylethyl groups are then introduced via nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted furan derivatives.
Scientific Research Applications
5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-cyclopropylpyrimidine: Another brominated compound with a cyclopropyl group, used in organic synthesis.
5-bromo-2-hydroxybenzonitrile: A brominated aromatic compound with applications in chemical research.
Uniqueness
5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the furan ring, bromine atom, and carboxamide group, along with the cyclopropyl and phenylethyl moieties, make it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-14-9-8-13(21-14)15(19)18-10-16(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDNDCOMGYKWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=C(O2)Br)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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